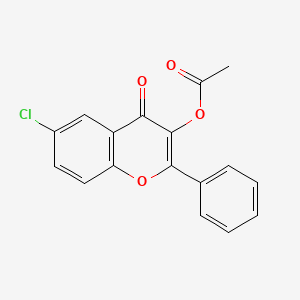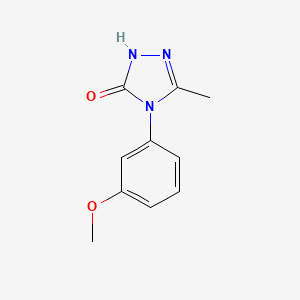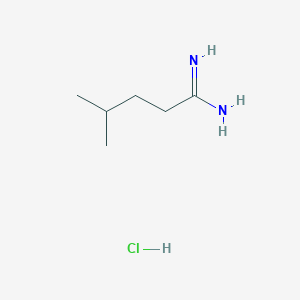![molecular formula C18H18N2O3S B2839665 [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate CAS No. 871547-04-5](/img/structure/B2839665.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate, also known as CCG-63802, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate exerts its effects by binding to the M3 muscarinic receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the physiological effects that would normally be elicited by activation of the receptor.
Biochemical and Physiological Effects:
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the M3 muscarinic receptor, it has also been shown to inhibit the activity of other GPCRs, including the dopamine D2 receptor. It has also been shown to have antipsychotic effects in animal models, suggesting that it may have potential as a treatment for schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate in lab experiments is its selectivity for the M3 muscarinic receptor. This allows researchers to study the function of this receptor in isolation, without interference from other receptors. However, one limitation of using [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate is that it is a synthetic compound, which may limit its applicability to in vivo studies.
Future Directions
There are many potential future directions for research on [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate. One area of interest is its potential as a treatment for schizophrenia, given its antipsychotic effects in animal models. Other potential directions include studying its effects on other GPCRs and investigating its potential as a tool for studying the function of the M3 muscarinic receptor in different physiological contexts.
Synthesis Methods
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate can be synthesized using a variety of methods, including the reaction of 1-benzothiophene-2-carboxylic acid with cyanocyclohexyl isocyanate in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the desired compound.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate has been shown to be a selective antagonist of the M3 muscarinic receptor, making it a valuable tool for studying the function of this receptor.
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-12-18(8-4-1-5-9-18)20-16(21)11-23-17(22)15-10-13-6-2-3-7-14(13)24-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWMCKWCWILLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)


![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)






